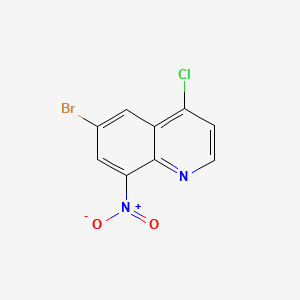

6-溴-4-氯-8-硝基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

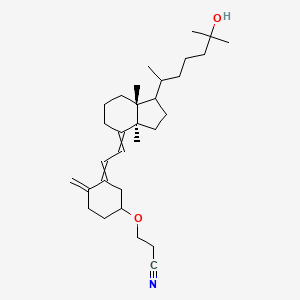

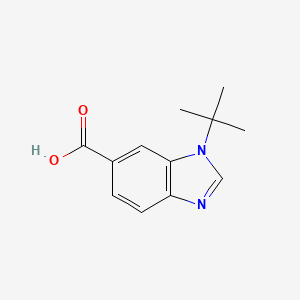

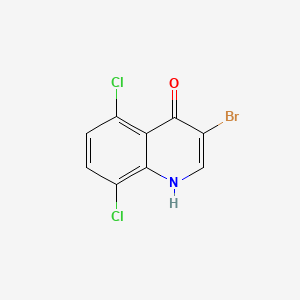

“6-Bromo-4-chloro-8-nitroquinoline” is a chemical compound with the linear formula C9H4BrClN2O2 . It has a molecular weight of 287.5 and is a solid in physical form . The compound has a melting point of 182 - 183 .

Synthesis Analysis

The synthesis of “6-Bromo-4-chloro-8-nitroquinoline” involves several steps. In one method, it was slowly neutralized with solid potassium carbonate and the resulting solids were collected by filtration and washed with water . After drying in air, “6-bromo-4-chloro-quinoline” was isolated as a light yellow solid .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-chloro-8-nitroquinoline” is represented by the InChI code 1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-4-chloro-8-nitroquinoline” are complex and varied. Quinoline-based structures, such as this compound, are often used in synthetic organic chemistry due to their versatile applications . They play a major role in the field of medicinal chemistry .

Physical And Chemical Properties Analysis

“6-Bromo-4-chloro-8-nitroquinoline” is a solid compound with a melting point of 182 - 183 . It has a molecular weight of 287.5 and its linear formula is C9H4BrClN2O2 .

科学研究应用

Antifungal Activity:

- 6-Bromo-4-chloro-8-nitroquinoline has been explored for its potential antifungal properties. Gershon, Clarke, and Gershon (1996) investigated derivatives of this compound, including 6-Bromo-3-chloro-8-quinolinol, and found them effective against various fungi like Aspergillus niger and Myrothecium verrucaria. These compounds showed inhibitory effects at low concentrations, suggesting their potential as fungicides (Gershon, Clarke, & Gershon, 1996).

Synthesis of Inhibitors:

- Lei et al. (2015) identified 6-Bromo-4-chloro-8-nitroquinoline as an important intermediate in synthesizing PI3K/mTOR inhibitors, which are significant in cancer therapy. This compound was used in creating complex inhibitors, underscoring its role in medicinal chemistry and drug development (Lei et al., 2015).

Synthetic Methodology:

- The compound also plays a role in synthetic chemistry. For example, Mosher, Yanko, and Whitmore (2003) discussed its use in creating different nitroquinoline derivatives. This application highlights its importance as a building block in organic synthesis (Mosher, Yanko, & Whitmore, 2003).

Potential Prodrug Systems:

- Couch et al. (2008) explored the use of nitroquinoline derivatives, potentially including 6-Bromo-4-chloro-8-nitroquinoline, as prodrug systems for bioreductive activation. This research emphasizes its role in developing novel therapeutic agents (Couch, Burke, Knox, & Moody, 2008).

Photolabile Protecting Group:

- Fedoryak and Dore (2002) studied brominated hydroxyquinolines, like 6-Bromo-4-chloro-8-nitroquinoline, for their use as photolabile protecting groups in the synthesis of biologically active molecules. This application is crucial in the field of photochemistry and drug delivery (Fedoryak & Dore, 2002).

安全和危害

属性

IUPAC Name |

6-bromo-4-chloro-8-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMMTCBPDKAEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670614 |

Source

|

| Record name | 6-Bromo-4-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-8-nitroquinoline | |

CAS RN |

1198475-38-5 |

Source

|

| Record name | 6-Bromo-4-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)